molecular formula C4H8FN B13541915 (1R,2S)-2-(Fluoromethyl)cyclopropan-1-amine

(1R,2S)-2-(Fluoromethyl)cyclopropan-1-amine

Cat. No.: B13541915
M. Wt: 89.11 g/mol
InChI Key: PIOKPDRPYVKYRL-QWWZWVQMSA-N
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Description

(1R,2S)-2-(Fluoromethyl)cyclopropan-1-amine is a chiral cyclopropane derivative with a fluoromethyl group attached to the second carbon and an amine group attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(Fluoromethyl)cyclopropan-1-amine typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst.

    Amination: The final step involves the introduction of the amine group. This can be achieved through nucleophilic substitution reactions using ammonia or an amine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(Fluoromethyl)cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form cyclopropylamines with different substituents.

    Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as thiols, amines, and alcohols can be used in substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of cyclopropylamines.

    Substitution: Formation of substituted cyclopropanes with various functional groups.

Scientific Research Applications

(1R,2S)-2-(Fluoromethyl)cyclopropan-1-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies investigating the effects of fluorinated compounds on biological systems.

    Industrial Applications: It is explored for its potential use in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(Fluoromethyl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and selectivity, while the cyclopropane ring provides structural rigidity. These features contribute to the compound’s biological activity and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-(Chloromethyl)cyclopropan-1-amine: Similar structure but with a chloromethyl group instead of a fluoromethyl group.

    (1R,2S)-2-(Bromomethyl)cyclopropan-1-amine: Similar structure but with a bromomethyl group instead of a fluoromethyl group.

    (1R,2S)-2-(Hydroxymethyl)cyclopropan-1-amine: Similar structure but with a hydroxymethyl group instead of a fluoromethyl group.

Uniqueness

(1R,2S)-2-(Fluoromethyl)cyclopropan-1-amine is unique due to the presence of the fluoromethyl group, which imparts distinct electronic and steric properties. The fluorine atom’s high electronegativity and small size can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C4H8FN

Molecular Weight

89.11 g/mol

IUPAC Name

(1R,2S)-2-(fluoromethyl)cyclopropan-1-amine

InChI

InChI=1S/C4H8FN/c5-2-3-1-4(3)6/h3-4H,1-2,6H2/t3-,4-/m1/s1

InChI Key

PIOKPDRPYVKYRL-QWWZWVQMSA-N

Isomeric SMILES

C1[C@@H]([C@@H]1N)CF

Canonical SMILES

C1C(C1N)CF

Origin of Product

United States

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